2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone is a complex organic compound that features multiple functional groups, including an indole, a furan, and a piperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone can be approached through a multi-step process:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Cyclopentane Ring Formation: The cyclopentane ring can be introduced through a cyclization reaction, possibly using a Diels-Alder reaction.
Attachment of the Furan Group: The furan-2-carbonyl group can be attached via an acylation reaction, such as Friedel-Crafts acylation.
Piperazine Introduction: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the piperazine moiety.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing the synthetic route to maximize yield and minimize cost. This often includes:
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Automation: Utilizing automated reactors and continuous flow systems to scale up production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and furan rings.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of multiple functional groups.
Receptor Binding: Possible binding to biological receptors, influencing cellular processes.
Medicine
Drug Development: Exploration as a lead compound in drug discovery for various diseases.
Pharmacokinetics: Studies on absorption, distribution, metabolism, and excretion.
Industry
Material Science: Potential use in the development of new materials with unique properties.
Agriculture: Possible applications as agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone would depend on its specific biological target. Generally, such compounds can:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.
Affect Signaling Pathways: Influence cellular signaling pathways, leading to changes in cell function.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dihydro-1H-indol-4-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone: Similar structure but lacks the cyclopentane ring.
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(4-(pyridin-2-carbonyl)piperazin-1-yl)ethanone: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
Structural Complexity: The presence of multiple rings and functional groups makes it unique.
Potential Biological Activity: The combination of indole, furan, and piperazine moieties may result in unique biological activities.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c26-21(23-10-12-24(13-11-23)22(27)20-9-4-14-28-20)15-25-18-7-2-1-5-16(18)17-6-3-8-19(17)25/h1-2,4-5,7,9,14H,3,6,8,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQQUKSARVWSTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C3=CC=CC=C23)CC(=O)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.